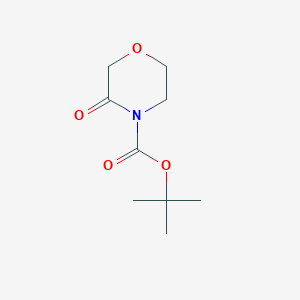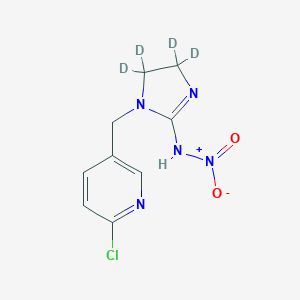![molecular formula C9H12OS2 B124562 Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) CAS No. 147319-51-5](/img/structure/B124562.png)
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI), also known as THT, is a sulfur-containing organic compound. It has been widely used in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) is a sulfur-containing compound that can act as a nucleophile in chemical reactions. It can also act as a reducing agent due to the presence of the carbonodithioic acid group. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has been shown to react with a variety of electrophiles, including aldehydes, ketones, and epoxides. The mechanism of action of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) is complex and depends on the specific reaction conditions.
Biochemical and Physiological Effects:
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some toxicity in animal studies. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has been reported to cause liver damage and decrease the activity of certain enzymes in rats. Further studies are needed to fully understand the biochemical and physiological effects of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI).
Avantages Et Limitations Des Expériences En Laboratoire
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) is also stable under a variety of conditions, making it easy to store and handle. However, Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) can also be difficult to handle due to its strong odor and tendency to polymerize.
Orientations Futures
There are several future directions for the use of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) in scientific research. One potential application is in the synthesis of new organic compounds with unique properties. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) could also be used in the preparation of new chiral ligands for asymmetric catalysis. Further studies are needed to fully understand the mechanism of action and potential toxicity of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI). Additionally, new methods for the synthesis of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) and its derivatives could be developed to improve its usefulness as a reagent in organic synthesis.
Conclusion:
In conclusion, Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) is a sulfur-containing organic compound that has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has unique chemical properties that make it a useful tool for organic chemists. However, Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) is also a toxic compound that requires careful handling and disposal. Further studies are needed to fully understand the mechanism of action and potential toxicity of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI).
Méthodes De Synthèse
The synthesis of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) can be achieved through a multi-step process. First, tricyclo[2.2.1.02,6]hept-3-ene is reacted with methyl mercaptan to produce tricyclo[2.2.1.02,6]hept-3-yl methyl sulfide. This compound is then reacted with carbon disulfide and sodium hydroxide to form the sodium salt of carbonodithioic acid. Finally, the esterification of this sodium salt with methanol yields Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI).
Applications De Recherche Scientifique
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is also used as a sulfur source in the preparation of metal sulfides. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has been used in the synthesis of a variety of natural products, including sesquiterpenoids and alkaloids. It has also been used in the preparation of chiral ligands for asymmetric catalysis.
Propriétés
Numéro CAS |
147319-51-5 |
|---|---|
Nom du produit |
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) |
Formule moléculaire |
C9H12OS2 |
Poids moléculaire |
200.3 g/mol |
Nom IUPAC |
methylsulfanyl(3-tricyclo[2.2.1.02,6]heptanylsulfanyl)methanone |
InChI |
InChI=1S/C9H12OS2/c1-11-9(10)12-8-4-2-5-6(3-4)7(5)8/h4-8H,2-3H2,1H3 |
Clé InChI |
DITWWRQNYIJUJD-UHFFFAOYSA-N |
SMILES |
CSC(=O)SC1C2CC3C1C3C2 |
SMILES canonique |
CSC(=O)SC1C2CC3C1C3C2 |
Synonymes |
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B124514.png)